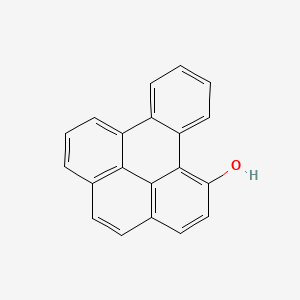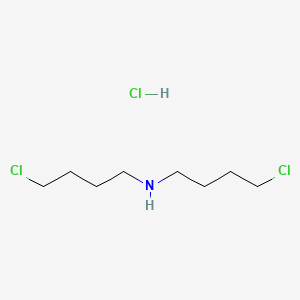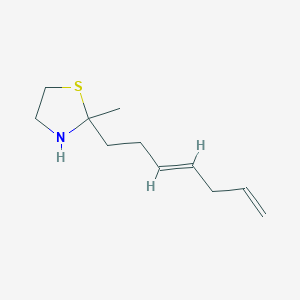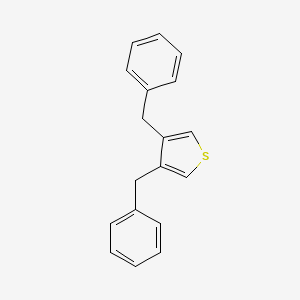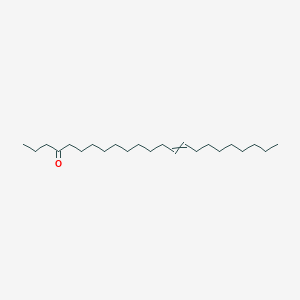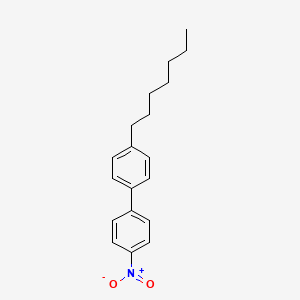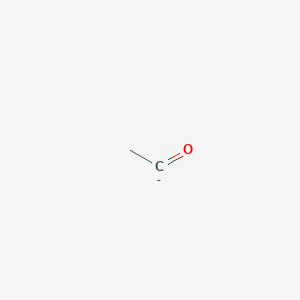
Acetaldehyde, ion(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde, ion(1-) is an organic compound with the formula CH₃CHO. It is a colorless liquid or gas with a pungent odor and is one of the most important aldehydes in organic chemistry. Acetaldehyde occurs naturally in coffee, bread, and ripe fruit and is produced by plants. It is also a significant industrial chemical used in the production of various other chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxidation of Ethyl Alcohol: Ethyl alcohol (CH₃CH₂OH) undergoes oxidation in the presence of acidified potassium dichromate (K₂Cr₂O₇) or aqueous/alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.
Catalytic Dehydrogenation of Ethyl Alcohol: Ethyl alcohol undergoes catalytic dehydrogenation in the presence of a copper catalyst at 573 K to produce acetaldehyde.
Rosenmund’s Reduction:
Wacker Process: Ethene is oxidized using a homogeneous palladium/copper catalyst system.
Industrial Production Methods
The primary industrial method for producing acetaldehyde is the Wacker process, which involves the oxidation of ethene using a palladium/copper catalyst system .
Analyse Des Réactions Chimiques
Types of Reactions
Addition Reactions: Acetaldehyde undergoes nucleophilic addition reactions with reagents like Grignard reagents (RMgX) to form secondary alcohols.
Condensation Reactions: Acetaldehyde can undergo aldol condensation to form β-hydroxy aldehydes, which can further dehydrate to form α,β-unsaturated aldehydes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium, copper, Lindlar’s catalyst
Major Products Formed
Oxidation: Acetic acid (CH₃COOH)
Reduction: Ethanol (CH₃CH₂OH)
Addition: Secondary alcohols
Condensation: α,β-unsaturated aldehydes
Applications De Recherche Scientifique
Acetaldehyde, ion(1-) has a wide range of applications in scientific research:
Mécanisme D'action
Acetaldehyde exerts its effects through various biochemical pathways:
Molecular Targets: Acetaldehyde can form adducts with proteins and DNA, leading to cellular damage and contributing to the toxic effects of alcohol.
Pathways Involved: The primary pathways involved in acetaldehyde metabolism include the alcohol dehydrogenase pathway and the aldehyde dehydrogenase pathway.
Comparaison Avec Des Composés Similaires
Acetaldehyde shares similarities with other aldehydes and ketones but also has unique properties:
Formaldehyde (CH₂O): Formaldehyde is a simpler aldehyde with a higher reactivity and is used primarily as a disinfectant and preservative.
Propionaldehyde (CH₃CH₂CHO): Propionaldehyde has a similar structure but with an additional carbon atom, making it slightly less reactive than acetaldehyde.
Acetone (CH₃COCH₃): Acetone is a ketone with a similar molecular weight but different reactivity due to the presence of two alkyl groups attached to the carbonyl carbon.
Acetaldehyde is unique due to its high reactivity and its role as an intermediate in various metabolic and industrial processes.
Propriétés
Numéro CAS |
78944-68-0 |
|---|---|
Formule moléculaire |
C2H3O- |
Poids moléculaire |
43.04 g/mol |
Nom IUPAC |
ethanone |
InChI |
InChI=1S/C2H3O/c1-2-3/h1H3/q-1 |
Clé InChI |
RRGZOQKPWJKLOE-UHFFFAOYSA-N |
SMILES canonique |
C[C-]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
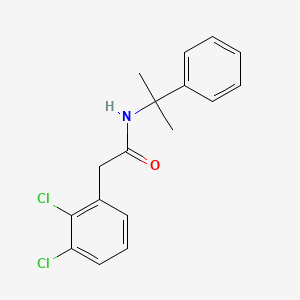
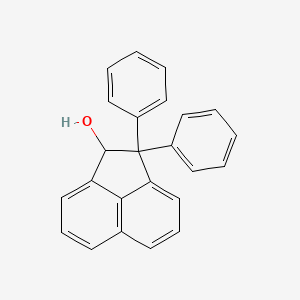
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)

![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
